molecular formula C25H19IN2O2 B10956090 2-(2-hydroxynaphthalen-1-yl)-6-iodo-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(2-hydroxynaphthalen-1-yl)-6-iodo-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10956090
M. Wt: 506.3 g/mol
InChI Key: NFUKIXGFYWHPCD-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1-naphthyl)-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of multiple functional groups in this compound, including hydroxyl, iodo, and aromatic rings, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-1-naphthyl)-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multicomponent reactions. One common approach is the condensation of 2-hydroxy-1-naphthaldehyde with 3-methylbenzylamine in the presence of an iodine source, such as iodine or potassium iodide, under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-1-naphthyl)-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated quinazolinone.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-1-naphthyl)-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The hydroxyl and iodo groups play a crucial role in binding to enzymes or receptors, leading to the modulation of their activity. The compound may inhibit enzyme activity by forming a stable complex with the active site or alter receptor function by binding to specific sites on the receptor.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-1-naphthyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone: Lacks the iodo group, resulting in different reactivity and biological activity.

    2-(2-Hydroxy-1-naphthyl)-6-chloro-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone:

Uniqueness

The presence of the iodo group in 2-(2-hydroxy-1-naphthyl)-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone imparts unique reactivity, making it a valuable compound for the synthesis of new derivatives with potential therapeutic applications. The combination of hydroxyl, iodo, and aromatic groups also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H19IN2O2

Molecular Weight

506.3 g/mol

IUPAC Name

2-(2-hydroxynaphthalen-1-yl)-6-iodo-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H19IN2O2/c1-15-5-4-7-18(13-15)28-24(27-21-11-10-17(26)14-20(21)25(28)30)23-19-8-3-2-6-16(19)9-12-22(23)29/h2-14,24,27,29H,1H3

InChI Key

NFUKIXGFYWHPCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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